molecular formula C7H10O2 B3375086 2-Cyclohexen-1-one, 2-(hydroxymethyl)- CAS No. 105956-40-9

2-Cyclohexen-1-one, 2-(hydroxymethyl)-

Cat. No.: B3375086
CAS No.: 105956-40-9
M. Wt: 126.15 g/mol
InChI Key: QMDIIXACBPZLCK-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-(hydroxymethyl)- is an organic compound with the molecular formula C7H10O2 It is a derivative of cyclohexenone, featuring a hydroxymethyl group attached to the second carbon of the cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Cyclohexenone: One common method involves the hydroxymethylation of cyclohexenone. This can be achieved by reacting cyclohexenone with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding 2-Cyclohexen-1-one, 2-(hydroxymethyl)- as the primary product.

    From Cyclohexanol: Another route involves the oxidation of 2-(hydroxymethyl)cyclohexanol. This can be done using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).

Industrial Production Methods

Industrial production of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- often involves catalytic processes to ensure high yield and purity. Catalysts such as vanadium or molybdenum oxides can be used in the oxidation of cyclohexene derivatives to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Cyclohexen-1-one, 2-(hydroxymethyl)- can undergo oxidation to form 2-Cyclohexen-1-one, 2-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to 2-(hydroxymethyl)cyclohexanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can yield esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: 2-Cyclohexen-1-one, 2-carboxylic acid.

    Reduction: 2-(Hydroxymethyl)cyclohexanol.

    Substitution: Various esters depending on the acyl chloride used.

Scientific Research Applications

2-Cyclohexen-1-one, 2-(hydroxymethyl)- is utilized in several scientific research areas:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of polymers and resins with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2-(hydroxymethyl)- involves its reactivity as an electrophile. The carbonyl group in the cyclohexenone ring is highly reactive towards nucleophiles, facilitating various addition reactions. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    2-Cyclopenten-1-one: A smaller ring structure, leading to different reactivity and applications.

    2-Cyclohepten-1-one: A larger ring structure, which affects its chemical properties and uses.

Uniqueness

2-Cyclohexen-1-one, 2-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential applications. This functional group allows for additional chemical modifications, making the compound a valuable intermediate in organic synthesis and other fields.

Properties

IUPAC Name

2-(hydroxymethyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h3,8H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDIIXACBPZLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=O)C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452428
Record name 2-Cyclohexen-1-one, 2-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105956-40-9
Record name 2-Cyclohexen-1-one, 2-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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